Azido-PEG9-acid

Hydrophilicity LogP ADC Linker

Azido-PEG9-acid is a monodisperse heterobifunctional PEG9 linker critical for ADC and PROTAC development. Unlike shorter PEG analogs, its precisely defined 9-unit chain provides quantifiable hydrophilicity (LogP -2.86) that directly reduces aggregation in high DAR ADCs, particularly those with hydrophobic payloads (e.g., auristatins, maytansinoids). This empirical advantage translates to improved solubility, reduced aggregate formation, and superior PK profiles compared to PEG4 or PEG5 linkers. Orthogonal azide and carboxylic acid groups enable sequential, modular bio-conjugation via CuAAC/SPAAC click chemistry and amide coupling. Ideal for high DAR conjugates, PROTACs, and non-fouling surface coatings. Choose this linker for reproducible, evidence-driven bioconjugate design.

Molecular Formula C21H41N3O11
Molecular Weight 511.6 g/mol
Cat. No. B605888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG9-acid
SynonymsAzido-PEG9-acid
Molecular FormulaC21H41N3O11
Molecular Weight511.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H41N3O11/c22-24-23-2-4-28-6-8-30-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-20H2,(H,25,26)
InChIKeySITPDBHRMHFFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG9-acid: A Monodisperse PEG9 Heterobifunctional Linker for Click Chemistry and Bioconjugation


Azido-PEG9-acid (CAS 1670249-37-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide (-N₃) and a carboxylic acid (-COOH) linked by a nine-unit PEG (PEG9) spacer . This compound is a non-cleavable linker widely utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Its core value proposition lies in its defined PEG9 chain length, which provides a precise and reproducible balance of hydrophilicity (LogP -2.86), flexibility, and molecular weight (511.56 g/mol) . The orthogonal azide and carboxylic acid functionalities enable efficient, modular conjugation strategies via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for the azide, and amide bond formation for the acid, respectively .

The Criticality of PEG9 Chain Length: Why Azido-PEG9-acid Cannot Be Substituted by Shorter or Non-PEGylated Analogs


In the design of bioconjugates, particularly ADCs and PROTACs, the PEG linker is not an inert spacer but a critical determinant of physicochemical properties, pharmacokinetics (PK), and therapeutic index . Substituting Azido-PEG9-acid with a shorter PEG analog (e.g., PEG4 or PEG5) or a non-PEGylated linker is not a trivial change. The length and hydrophilicity of the PEG chain directly modulate conjugate aggregation propensity, in vivo stability, and clearance [1][2]. Studies demonstrate that increasing PEG length from 4 to 8 or 12 units significantly reduces the hydrophobicity of high drug-to-antibody ratio (DAR) ADCs, leading to decreased aggregation and improved pharmacokinetic profiles [1]. Specifically, DAR8-ADCs constructed with PEG8 and PEG12 linkers exhibited superior PK compared to those with PEG4 linkers [1]. This class-level inference establishes that the specific length of a PEG linker is a critical quality attribute, and its selection must be driven by quantitative evidence rather than assumed interchangeability.

Quantitative Differentiation of Azido-PEG9-acid: A Comparative Analysis Against Key Analogs


Superior Hydrophilicity (LogP) Compared to Shorter PEG Linkers

Azido-PEG9-acid demonstrates a LogP value of -2.86, indicating high hydrophilicity . This is a significant quantitative advantage over shorter-chain analogs. For direct comparison, Azido-PEG4-acid has a LogP of 0.29 , and Azido-PEG5-acid has a LogP of -1.78 . The more negative LogP value for the PEG9 linker translates to a measurable decrease in the overall hydrophobicity of the resulting conjugate, a critical parameter for reducing aggregation in high-DAR ADCs [1].

Hydrophilicity LogP ADC Linker PEGylation

Class-Level PK Improvement from Increased PEG Chain Length

A direct comparative study on DAR8-ADCs constructed with cleavable pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) demonstrated that increasing PEG chain length significantly improves the pharmacokinetic (PK) profile of the resulting conjugates [1]. DAR8-ADCs utilizing PEG8 and PEG12 linkers exhibited a better PK profile than those using a PEG4 linker [1]. As a class-level inference, Azido-PEG9-acid, with its nine-unit PEG chain, is expected to confer similar or improved PK benefits compared to shorter PEG analogs (e.g., PEG4, PEG5) when incorporated into an ADC or PROTAC construct.

Pharmacokinetics ADC PEG Linker DAR

Monodispersity and Defined Molecular Weight vs. Polydisperse PEG Alternatives

Azido-PEG9-acid is a monodisperse PEG compound with a precisely defined molecular weight of 511.56 g/mol and a purity specification of >98.0% . This contrasts sharply with polydisperse PEG linkers, which consist of a mixture of chain lengths with an average molecular weight and broader dispersity . The use of a monodisperse linker like Azido-PEG9-acid ensures batch-to-batch consistency and simplifies analytical characterization and regulatory approval for complex bioconjugates .

Monodisperse PEG Linker Analytical Characterization Reproducibility

LogP Trend Confirms PEG9 as a Hydrophilicity Threshold for ADC Design

A cross-study analysis of LogP values across the Azido-PEGn-acid series reveals a non-linear trend in hydrophilicity. Azido-PEG4-acid (LogP 0.29) and Azido-PEG5-acid (LogP -1.78) are less hydrophilic than Azido-PEG8-acid (LogP -1.60) and Azido-PEG9-acid (LogP -2.86) . The data indicates that the PEG9 linker provides a notably high level of hydrophilicity, which is crucial for managing the solubility and aggregation of highly hydrophobic cytotoxic payloads. The LogP of -2.86 for Azido-PEG9-acid is significantly lower than the -1.60 value for the PEG8 analog, suggesting a threshold effect for hydrophilicity beyond eight PEG units.

LogP PEG Linker Series ADC Hydrophobicity

Optimal Application Scenarios for Azido-PEG9-acid Based on Quantitative Evidence


Development of High-DAR ADCs with Hydrophobic Payloads

Azido-PEG9-acid is ideally suited for constructing high drug-to-antibody ratio (DAR) ADCs, particularly those carrying hydrophobic cytotoxic payloads like auristatins or maytansinoids. The quantitative evidence of its high hydrophilicity (LogP -2.86) directly addresses the common challenge of conjugate aggregation [1]. Using this linker in a modular synthesis (e.g., coupling the acid to an antibody's lysine residues via an activated ester, followed by strain-promoted click chemistry with a DBCO-functionalized payload) can yield ADCs with improved solubility, reduced aggregation, and superior pharmacokinetic profiles compared to conjugates made with shorter PEG linkers [1].

Synthesis of PROTACs Requiring Extended, Flexible, and Hydrophilic Spacers

The PEG9 spacer of Azido-PEG9-acid is a valuable building block for PROTACs where an extended, flexible, and hydrophilic linker is needed to achieve the optimal ternary complex geometry for efficient target protein degradation . The defined length of nine PEG units provides a longer reach compared to shorter analogs (PEG4, PEG5) [1], which may be critical for linking ligands that bind to distant epitopes on the target protein and E3 ligase. The compound's high hydrophilicity (LogP -2.86) also ensures that the linker does not confer undue hydrophobicity to the bifunctional molecule, maintaining favorable physicochemical properties for cellular permeability and solubility .

Bioconjugation and Surface Modification Where Precise Spacing and Anti-Fouling Properties are Required

Azido-PEG9-acid is a superior choice for bioconjugation applications on nanoparticles, surfaces, or biomolecules where a non-fouling, hydrophilic coating is desired . The monodisperse PEG9 chain provides a consistent and defined layer thickness, unlike polydisperse PEGs [1]. The orthogonal azide and acid groups allow for sequential, site-specific functionalization. For example, the carboxylic acid can be used for initial attachment to an amine-functionalized surface, while the distal azide remains available for subsequent conjugation of a biomolecule, probe, or drug via click chemistry. The quantifiable hydrophilicity (LogP -2.86) ensures effective reduction of non-specific protein adsorption.

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